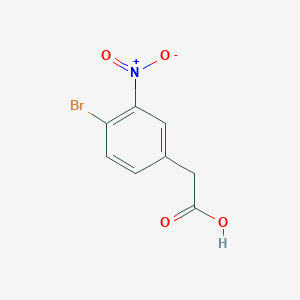

2-(4-Bromo-3-nitrophenyl)acetic acid

Description

The Versatility of Arylacetic Acid Scaffolds in Organic Synthesis

Arylacetic acids are a class of organic compounds that serve as fundamental building blocks in a wide array of chemical transformations. Their structure, featuring a carboxylic acid group attached to a methylene (B1212753) group which is in turn bonded to an aromatic ring, provides multiple reactive sites. This allows for a diverse range of synthetic manipulations, including esterification, amidation, and various coupling reactions. These scaffolds are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and other fine chemicals, highlighting their indispensable role in organic chemistry.

Strategic Importance of Halogenated and Nitrated Aromatics

The incorporation of halogen atoms, such as bromine, and nitro groups onto an aromatic ring significantly influences the electronic properties and reactivity of the molecule. Halogenated aromatic compounds are pivotal in medicinal chemistry, often enhancing the metabolic stability and pharmacokinetic profile of drug candidates. The bromo substituent in 2-(4-Bromo-3-nitrophenyl)acetic acid can also serve as a handle for further functionalization through cross-coupling reactions.

Nitroaromatic compounds are also crucial intermediates in the synthesis of a variety of industrial and pharmaceutical products, including dyes, pesticides, and therapeutic agents. The strong electron-withdrawing nature of the nitro group can activate the aromatic ring for nucleophilic aromatic substitution reactions and can be readily reduced to an amino group, providing a gateway to a vast array of other functionalities. The presence of both a bromo and a nitro group on the same aromatic ring, as seen in the target molecule, offers a rich platform for complex molecular design.

Positioning this compound within Advanced Organic Synthesis

This compound stands as a specialized reagent and intermediate in advanced organic synthesis. Its trifunctional nature—possessing a carboxylic acid, a bromine atom, and a nitro group—allows for a high degree of molecular diversity to be generated from a single starting material. The specific substitution pattern on the phenyl ring further dictates its reactivity and potential applications. For instance, the relative positions of the bromo and nitro groups can influence the regioselectivity of subsequent chemical transformations. This makes it a valuable tool for chemists aiming to construct complex molecular architectures with precise control over the placement of functional groups.

While specific research exclusively detailing the synthesis and applications of this compound is not extensively documented in publicly available literature, its structural motifs are found in precursors to various significant compounds. For example, a closely related isomer, 4-bromo-2-nitrophenylacetic acid, is identified as an important intermediate in the production of the atypical antipsychotic drug ziprasidone, as well as in the manufacturing of pesticides, dyes, and fragrances. google.com This suggests that this compound likely holds similar potential as a key building block in the synthesis of a range of functional molecules.

Overview of Research Trajectories for Related Phenylacetic Acid Derivatives

The broader family of phenylacetic acid derivatives is the subject of ongoing and intensive research. Current trends focus on the development of novel synthetic methodologies to access these compounds and their subsequent application in various fields.

In medicinal chemistry, functionalized phenylacetic acids are continuously explored for their potential as anti-inflammatory agents, anticancer therapeutics, and treatments for neurological disorders. The ability to readily modify the aromatic ring and the acetic acid side chain allows for the fine-tuning of biological activity and pharmacokinetic properties.

In materials science, phenylacetic acid derivatives are being investigated for the creation of new polymers and functional materials. The rigid aromatic core combined with the reactive carboxylic acid group makes them suitable monomers for polymerization and for grafting onto surfaces to modify their properties. The ongoing exploration of new applications for this versatile class of compounds ensures that the demand for novel and strategically functionalized derivatives, such as this compound, will continue to grow.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-3-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZLMIGRMVOYLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261603-30-8 | |

| Record name | 2-(4-bromo-3-nitrophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 2 4 Bromo 3 Nitrophenyl Acetic Acid

Retrosynthetic Analysis of 2-(4-Bromo-3-nitrophenyl)acetic acid

A theoretical retrosynthetic analysis of this compound would disconnect the molecule to identify potential starting materials. The most logical disconnections for the acetic acid side chain are at the C-C bond between the phenyl ring and the adjacent methylene (B1212753) group, or at the C-C bond of the carboxylic acid group. This leads to two primary precursor types: a 4-bromo-3-nitrobenzyl derivative or a 4-bromo-3-nitrotoluene (B1266263) derivative.

Disconnection 1 (C-CN bond): This approach suggests a 4-bromo-3-nitrobenzyl cyanide intermediate. The acetic acid group can be formed by the hydrolysis of a nitrile (-CN) group. The benzyl (B1604629) cyanide itself could be synthesized from the corresponding 4-bromo-3-nitrobenzyl halide.

Disconnection 2 (Carboxylation): This strategy involves the direct addition of a carboxyl group. This could theoretically be achieved via a Grignard reagent of a 4-bromo-3-nitrobenzyl halide followed by reaction with carbon dioxide, or through the carboxylation of an organometallic intermediate derived from 4-bromo-3-nitrotoluene.

These approaches rely on the availability of a suitable starting material, primarily 4-bromo-3-nitrotoluene .

Established Synthetic Routes to this compound

No specific established synthetic routes for this compound were found in the available scientific literature. The subsections below address the synthetic routes mentioned in the query, explaining why they are not applicable to the target molecule.

Routes Utilizing 4-Bromo-2-nitrochlorotoluene Intermediates

Similar to the toluene (B28343) precursor, 4-bromo-2-nitrochlorotoluene is a precursor for the 2-nitro isomer and is not suitable for synthesizing the target 3-nitro compound.

Reaction with Alkali Metals and Carboxylation Protocols

This method involves the formation of an organosodium compound from a benzyl chloride, which then undergoes rearrangement to a more stable benzyl sodium intermediate. This intermediate can then react with carbon dioxide (carboxylation) to form the sodium salt of the phenylacetic acid, which is subsequently acidified. A patented method exists for this process to synthesize 2-(4-bromo-2-nitrophenyl)acetic acid from 4-bromo-2-nitrochlorotoluene. This process is advantageous as it can offer high yields and avoids the use of highly toxic cyanides. However, this specific protocol is designed for the 2-nitro isomer and is not applicable for the synthesis of this compound.

Multi-Step Approaches from Substituted Halobenzenes

A common and industrially viable approach to synthesizing this compound begins with a readily available substituted halobenzene. This method relies on a sequence of well-established reactions, including electrophilic aromatic substitution to introduce the nitro group, followed by a nucleophilic aromatic substitution to build the acetic acid side chain. This pathway is advantageous as it allows for controlled introduction of the substituents.

The synthesis typically commences with the nitration of a 4-substituted halobenzene. A suitable starting material for this process is 1,4-dibromobenzene (B42075) (p-dibromobenzene). The nitration is an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the benzene (B151609) ring. This is typically achieved using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). google.com

The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. uobabylon.edu.iq The reaction conditions must be carefully controlled, particularly the temperature, to prevent over-nitration and the formation of unwanted byproducts. The bromine atom already present on the ring is an ortho-, para- director; however, it is also a deactivating group. The nitration of p-dibromobenzene selectively yields 1,4-dibromo-2-nitrobenzene (B110544) as the major product. The second bromine atom at the para position directs the incoming nitro group to one of the ortho positions (C2 or C6).

Table 1: Typical Reaction Conditions for the Nitration of p-Dibromobenzene

| Parameter | Condition | Purpose |

| Starting Material | 1,4-Dibromobenzene | Provides the core phenyl ring and bromo-substituent. |

| Reagents | Conc. HNO₃ / Conc. H₂SO₄ | Generates the electrophilic nitronium ion (NO₂⁺). uobabylon.edu.iq |

| Solvent | Dichloromethane or excess H₂SO₄ | Acts as a reaction medium. google.comgoogle.com |

| Temperature | 0 - 10 °C, then warmed | Controls the reaction rate and minimizes side reactions. uri.edu |

| Reaction Time | 1 - 3 hours | Allows for complete conversion of the starting material. |

The resulting intermediate, 1,4-dibromo-2-nitrobenzene, is the key precursor for the subsequent introduction of the acetic acid side chain.

Following nitration, the acetic acid moiety is constructed through a two-stage process involving nucleophilic aromatic substitution (SₙAr) with a cyanoacetate (B8463686) ester, followed by hydrolysis and decarboxylation. google.com

In the intermediate 1,4-dibromo-2-nitrobenzene, the bromine atom at the C1 position (ortho to the nitro group) is significantly activated towards nucleophilic attack. The strong electron-withdrawing nature of the adjacent nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the SₙAr reaction. nih.govlibretexts.org This allows for the selective displacement of the C1-bromine by a suitable nucleophile.

A common nucleophile for this purpose is the enolate of ethyl cyanoacetate, generated by a base such as potassium carbonate (K₂CO₃) or sodium ethoxide. google.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) at elevated temperatures (60-100 °C). google.com This substitution reaction yields ethyl 2-(4-bromo-3-nitrophenyl)-2-cyanoacetate.

The final step is the conversion of this intermediate to this compound. This is accomplished by acidic or basic hydrolysis. google.com Treatment with a strong acid, such as concentrated hydrochloric acid or sulfuric acid, simultaneously hydrolyzes both the ester and the nitrile functionalities to carboxylic acids. The resulting malonic acid derivative is unstable and readily undergoes decarboxylation upon heating, losing CO₂ to afford the desired product. google.com

Reaction Scheme:

Substitution: 1,4-dibromo-2-nitrobenzene + CH₂(CN)COOEt + Base → Ethyl 2-(4-bromo-3-nitrophenyl)-2-cyanoacetate

Hydrolysis & Decarboxylation: Ethyl 2-(4-bromo-3-nitrophenyl)-2-cyanoacetate + H₃O⁺/heat → this compound + CO₂ + EtOH + NH₄⁺

This sequence provides a reliable method for constructing the carboxymethyl group on the activated aromatic ring.

Comparative Analysis of Synthetic Efficiencies and Reaction Conditions

An alternative, though less documented, theoretical route could start from 4-bromo-3-nitrotoluene. This pathway would involve:

Side-chain halogenation: Free-radical bromination of the methyl group using N-bromosuccinimide (NBS) to form 4-bromo-3-nitrobenzyl bromide.

Cyanation: Substitution of the benzylic bromide with sodium or potassium cyanide to yield 2-(4-bromo-3-nitrophenyl)acetonitrile.

Hydrolysis: Acid or base-catalyzed hydrolysis of the nitrile to the final carboxylic acid.

While this route appears straightforward, it presents significant challenges. The initial nitration of 4-bromotoluene (B49008) can produce a mixture of isomers, complicating purification. Furthermore, side-chain halogenation can be difficult to control and may require specific initiators and conditions to achieve high yields without competing ring bromination. The use of highly toxic cyanide salts also poses significant safety and environmental concerns, requiring specialized handling and waste disposal protocols.

Table 2: Comparative Analysis of Synthetic Routes

| Feature | Route 1: From p-Dibromobenzene | Route 2: From 4-Bromo-3-nitrotoluene (Theoretical) |

| Starting Material | p-Dibromobenzene | 4-Bromo-3-nitrotoluene |

| Key Steps | 1. Electrophilic Nitration2. Nucleophilic Aromatic Substitution3. Hydrolysis/Decarboxylation | 1. Side-chain Bromination2. Cyanide Substitution3. Nitrile Hydrolysis |

| Overall Yield | 40-70% (reported for analogous industrial process) google.com | Lower yields expected due to potential side reactions. |

| Advantages | Good regioselectivity in nitration step; avoids highly toxic cyanide reagents in the main chain formation. | Potentially fewer steps if starting material is available. |

| Disadvantages | Multi-step process. | Use of highly toxic cyanide; potential for isomer formation in starting material synthesis; side-chain bromination can be low-yielding. |

Based on this analysis, the route starting from p-dibromobenzene via nucleophilic aromatic substitution with a cyanoacetate is generally preferred for its higher predictability, better control over regiochemistry, and avoidance of large quantities of cyanide reagents in the primary synthesis pathway.

Application of Green Chemistry Principles in the Synthesis of Nitro-Bromo-Phenylacetic Acids

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound, which traditionally involves hazardous reagents and solvents, is a candidate for the application of these principles.

Microwave-Assisted Reactions: A key area of improvement is the use of microwave irradiation to accelerate reactions. orientjchem.org Microwave heating can dramatically reduce reaction times for both nitration and nucleophilic aromatic substitution steps from hours to minutes. sciencemadness.orgnih.gov This not only improves energy efficiency but can also enhance yields and reduce the formation of byproducts by minimizing the time the reactants are exposed to high temperatures. For instance, microwave-assisted nitration using reagents like calcium nitrate (B79036) in acetic acid can offer a less corrosive alternative to the conventional mixed-acid system. orientjchem.org

Greener Solvents and Catalyst-Free Conditions: The SₙAr step often employs polar aprotic solvents like DMF, which are under scrutiny for their toxicity. Research into greener alternatives has shown that solvents like polyethylene (B3416737) glycol (PEG) or even water can be effective media for nucleophilic aromatic substitution reactions, particularly for activated systems. nih.govnih.gov In some cases, catalyst-free SₙAr reactions can be performed in water, leveraging its unique properties to promote the reaction, thus eliminating the need for both organic solvents and catalysts. nih.govrsc.org

Biocatalytic Hydrolysis: The final hydrolysis step can be made greener by employing biocatalysis. Instead of using harsh strong acids or bases, which generate significant salt waste upon neutralization, enzymes such as nitrilases or a combination of nitrile hydratases and amidases can be used. journals.co.za These enzymes operate in aqueous solutions under mild pH and temperature conditions. journals.co.za This approach is highly selective, efficient, and produces significantly less waste, aligning perfectly with green chemistry goals. journals.co.za Rhodococcus species, for example, have been shown to effectively catalyze the hydrolysis of various nitrile compounds. journals.co.za

By integrating these green chemistry approaches—such as utilizing microwave assistance, employing environmentally benign solvents, and leveraging biocatalysis—the synthesis of this compound and related compounds can be made more sustainable and environmentally responsible.

Advanced Chemical Reactivity and Transformational Pathways of 2 4 Bromo 3 Nitrophenyl Acetic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of 2-(4-Bromo-3-nitrophenyl)acetic acid is a versatile functional group that can undergo a variety of transformations, enabling its use as a precursor in the synthesis of more complex molecules. Key reactions include decarboxylation to form new carbon-carbon bonds and conversion into esters and amides.

Decarboxylative Reaction Studies

Decarboxylative coupling reactions represent a powerful strategy for forming carbon-carbon bonds by utilizing carboxylic acids as readily available and stable starting materials. Recent research has focused on the development of novel catalytic systems to facilitate such transformations under mild conditions.

A significant advancement in the functionalization of nitrophenylacetic acids is the development of a cobalt-catalyzed decarboxylative difluoroalkylation method. nih.govrsc.org This reaction allows for the efficient and regioselective installation of a difluoromethylene group, a valuable motif in pharmaceutical chemistry due to its ability to enhance metabolic stability and pharmacokinetic properties. rsc.orgrsc.org The process utilizes an earth-abundant cobalt catalyst, offering a more sustainable alternative to traditional precious metal catalysts like palladium. bohrium.com

The reaction involves coupling potassium salts of nitrophenylacetic acids with bromodifluoroacetate, leading to the formation of a quaternary C(sp³)–CF₂ bond in moderate to good yields. nih.govrsc.org This decarboxylative approach is notable for its chemoselectivity and functional group tolerance, producing only molecular CO₂ and potassium bromide as by-products. nih.govrsc.org

Table 1: Overview of Cobalt-Catalyzed Decarboxylative Difluoroalkylation

| Feature | Description | Source(s) |

|---|---|---|

| Reaction Type | Decarboxylative Difluoroalkylation | nih.govrsc.org |

| Catalyst | Cobalt-based (e.g., CoBr₂) | nih.govbohrium.com |

| Substrates | Potassium salts of nitrophenylacetic acids | nih.govrsc.org |

| Reagent | Bromodifluoroacetate | nih.gov |

| Key Bond Formed | C(sp³)–CF₂ | nih.govrsc.org |

| Key Advantage | Regio- and chemoselective construction of quaternary centers | nih.gov |

| By-products | Molecular CO₂, KBr | nih.govrsc.org |

Mechanistic studies of the cobalt-catalyzed decarboxylative difluoroalkylation suggest a pathway involving radical intermediates. nih.govrsc.org The proposed catalytic cycle involves the in situ formation of a catalytically active Co(I) species from the Co(II) precursor (CoBr₂). nih.govrsc.org This Co(I) complex engages in a decarboxylative metalation step, which is followed by a single electron transfer (SET) to the difluoro alkyl bromide. nih.gov This transfer generates a key difluoroalkyl radical intermediate. nih.govrsc.org The radical is then trapped by the cobalt complex, ultimately leading to the formation of the difluoroalkylated product and regeneration of the active catalyst, suggesting a Co(I)/Co(II)/Co(III) catalytic cycle. nih.govrsc.org

Esterification and Amidation Strategies

The carboxylic acid group of this compound can be readily converted to esters and amides, which are common derivatives in organic synthesis and medicinal chemistry.

Esterification: Standard esterification methods, such as the Fischer esterification, are applicable. This typically involves refluxing the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid to yield the corresponding methyl or ethyl ester. wikipedia.org

Amidation: Amidation can be achieved through a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride by treatment with a reagent like thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). bris.ac.uk The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide. For instance, reacting the acyl chloride of this compound with aniline (B41778) would yield the corresponding N-phenylamide derivative. bris.ac.uk

Nitro Group Reductions and Intramolecular Cyclization Reactions

The nitro group on the aromatic ring is a key functional handle that can be transformed to open pathways for further molecular elaboration, most notably through reduction to an amino group.

Reduction of the Nitro Group to Amino Functionality

The reduction of the aromatic nitro group in this compound to a primary amine is a fundamental transformation for synthesizing aniline derivatives. researchgate.net A wide array of reagents can accomplish this conversion, with the choice of method depending on the desired selectivity and the presence of other functional groups. wikipedia.orgcommonorganicchemistry.com

Common methods include:

Catalytic Hydrogenation: This is often the method of choice, using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com While highly effective, a potential side reaction with Pd/C is the hydrodehalogenation of the aryl bromide. Raney nickel is often preferred for substrates containing bromine or chlorine to avoid this dehalogenation. commonorganicchemistry.com

Metal-Acid Systems: The use of metals like iron (Fe) or zinc (Zn) in an acidic medium (e.g., acetic acid or hydrochloric acid) provides a mild and often chemoselective method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent offers another mild option for selectively reducing nitro groups without affecting other sensitive parts of the molecule. commonorganicchemistry.com

The resulting amino compound, 2-(3-amino-4-bromophenyl)acetic acid, is a valuable intermediate for synthesizing heterocyclic compounds and other complex molecular architectures through subsequent intramolecular cyclization or other functionalization reactions.

Table 2: Comparison of Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Advantages | Potential Issues | Source(s) |

|---|---|---|---|---|

| H₂ / Pd-C | Catalytic hydrogenation | High efficiency for aromatic and aliphatic nitro groups | Can cause dehalogenation (e.g., removal of Br) | commonorganicchemistry.com |

| H₂ / Raney Ni | Catalytic hydrogenation | Effective for nitro groups; less likely to cause dehalogenation | --- | commonorganicchemistry.com |

| Fe / Acid | Acidic (e.g., AcOH) | Mild, good for preserving other reducible groups | --- | commonorganicchemistry.com |

| Zn / Acid | Acidic (e.g., AcOH) | Mild, good for preserving other reducible groups | --- | commonorganicchemistry.com |

| SnCl₂ | Acidic | Mild, good for preserving other reducible groups | --- | commonorganicchemistry.com |

Reductive Cyclization for Heterocyclic Scaffold Formation (e.g., Oxindoles)

The synthesis of heterocyclic scaffolds, particularly oxindoles, often relies on the reductive cyclization of ortho-substituted nitroarenes. For instance, the reduction of 2-nitrophenylacetic acids using reagents like samarium(II) iodide has been shown to proceed via N-O bond cleavage followed by direct condensation with the adjacent carboxylic acid group to yield the corresponding oxindole (B195798). thieme-connect.com This transformation is synthetically valuable as it provides a route to these important heterocyclic cores under mild, neutral conditions.

However, in the case of this compound, the nitro group and the acetic acid side chain are positioned meta to each other on the aromatic ring. This spatial arrangement precludes the direct intramolecular cyclization required to form a standard five-membered oxindole ring, a process that necessitates an ortho relationship between the reacting functional groups.

Intramolecular Condensation and Ring-Closing Reactions

Intramolecular condensation reactions typically involve the formation of a new ring by the reaction of two functional groups within the same molecule. For this compound, the most plausible pathway would involve the carboxylic acid moiety of the side chain acting as an electrophile precursor to attack the aromatic ring, forming a new six-membered ring.

This type of reaction, a variant of the Friedel-Crafts acylation, would require converting the carboxylic acid into a more reactive derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an anhydride. The subsequent intramolecular electrophilic attack on the phenyl ring would, in theory, yield a cyclic ketone.

However, the feasibility of such a reaction is severely hampered by the electronic nature of the substituted phenyl ring. The ring is substituted with two powerful deactivating groups: the nitro group (-NO₂) and the bromine atom (-Br). makingmolecules.comnumberanalytics.com These groups withdraw electron density from the aromatic system, making it significantly less nucleophilic and thus highly resistant to electrophilic attack. The strong deactivating effect of the meta-positioned nitro group, in particular, would likely prevent the intramolecular acylation from occurring under standard Friedel-Crafts conditions. Achieving such a ring closure would necessitate harsh reaction conditions, which could lead to decomposition or alternative reaction pathways.

Electrophilic Aromatic Substitution Reactivity of the Substituted Phenyl Ring

Further electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is challenging due to the presence of multiple deactivating substituents. wikipedia.org The outcome of any potential substitution is governed by the cumulative directing effects of the existing groups: the bromo, nitro, and carboxymethyl groups.

The directing effects of these substituents are summarized below:

Nitro group (-NO₂): This is a powerful electron-withdrawing group and a strong deactivator. It directs incoming electrophiles to the meta position relative to itself. youtube.comdocsity.com

Bromo group (-Br): Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directing because their lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (arenium ion). makingmolecules.com

The available positions for substitution on the ring are C2, C5, and C6. The analysis of the directing effects on these positions is as follows:

Position C2: This position is ortho to the -CH₂COOH group, meta to the -NO₂ group, and meta to the -Br group. The meta-directing nitro group and the ortho-directing carboxymethyl group both favor substitution here.

Position C5: This position is para to the -CH₂COOH group, meta to the -Br group, and ortho to the -NO₂ group. The directing effects are conflicting.

Position C6: This position is ortho to the -CH₂COOH group, ortho to the -NO₂ group, and para to the -Br group. This position is highly deactivated by the adjacent powerful electron-withdrawing nitro group.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -CH₂COOH | 1 | Weakly Deactivating | Ortho, Para |

| -NO₂ | 3 | Strongly Deactivating | Meta |

| -Br | 4 | Deactivating | Ortho, Para |

Nucleophilic Substitution Reactions on the Brominated Aromatic Moiety

The presence of a strong electron-withdrawing nitro group positioned ortho to the bromine atom makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.comnih.gov This reaction provides a powerful pathway to replace the bromo substituent with a variety of nucleophiles.

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

Addition: A strong nucleophile (e.g., methoxide, amine, hydroxide) attacks the carbon atom bearing the bromine. This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

Elimination: The aromaticity of the ring is restored by the expulsion of the bromide leaving group.

The stability of the Meisenheimer complex is crucial for the reaction to proceed. The negative charge of the intermediate is delocalized onto the electron-withdrawing nitro group, which significantly stabilizes the complex and lowers the activation energy of the reaction. youtube.comstackexchange.com The ortho relationship between the nitro group and the bromine atom is optimal for this stabilization. Consequently, this compound is expected to react readily with various nucleophiles to afford a range of 4-substituted-3-nitrophenylacetic acid derivatives.

Benzylic Position Reactivity and Radical Chemistry

The carbon atom of the methylene (B1212753) group (-CH₂) in the acetic acid side chain is a benzylic position. This position exhibits enhanced reactivity, particularly towards radical reactions, because any radical, cation, or anion formed at this site is stabilized by resonance with the adjacent aromatic ring. chemistrysteps.comchemistry.coach

A key reaction involving the benzylic position is free-radical halogenation. libretexts.org Treatment of this compound with a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide) would lead to the selective bromination of the benzylic carbon. The mechanism involves the abstraction of a benzylic hydrogen atom to form a resonance-stabilized benzylic radical. numberanalytics.com This radical then reacts with bromine to yield the halogenated product.

Another characteristic reaction of benzylic positions is oxidation. libretexts.orgmasterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize alkyl side chains on an aromatic ring. chemistrysteps.com For this reaction to occur, there must be at least one hydrogen atom at the benzylic position. masterorganicchemistry.com In the case of this compound, harsh oxidation could potentially lead to cleavage and complex product mixtures, but the inherent reactivity of the benzylic C-H bonds remains a key feature of the molecule.

| Reaction Type | Reagents | Position of Reactivity | Product Type |

|---|---|---|---|

| Radical Halogenation | NBS, light/peroxide | Benzylic C-H | 2-Bromo-2-(4-bromo-3-nitrophenyl)acetic acid |

| Oxidation | KMnO₄, heat | Benzylic C-H | Complex, potential for ring cleavage or formation of 4-bromo-3-nitrobenzoic acid |

Hydrogen isotope exchange (HIE) is a valuable tool for introducing deuterium (B1214612) (D) or tritium (B154650) (T) into organic molecules, often for mechanistic studies or to create isotopically labeled internal standards. The benzylic protons of this compound are potential sites for such exchange.

Modern catalytic methods have been developed for highly regioselective HIE. For instance, iridium(I) N-heterocyclic carbene/phosphine complexes have been shown to be effective catalysts for the ortho-directed HIE of aryl carboxylic acids under mild conditions. strath.ac.uk More relevant to the benzylic position, recent research has demonstrated that visible-light photoredox catalysis, using an acridinium (B8443388) photocatalyst with a thiol co-catalyst, can achieve highly regioselective HIE at benzylic positions using D₂O as the deuterium source. nih.gov This method proceeds through the formation of a benzylic radical intermediate. Given the propensity of the benzylic position in this compound to form a stabilized radical, it is a prime candidate for deuteration using these advanced catalytic techniques. researchgate.net

Mechanistic Elucidation of Reactions Involving 2 4 Bromo 3 Nitrophenyl Acetic Acid

Electron Transfer Mechanisms in Catalyzed Transformations

Many transition metal-catalyzed reactions, which are pivotal in modern organic synthesis, are now understood to proceed through pathways involving the transfer of single electrons. These mechanisms offer alternative routes to traditional two-electron processes like oxidative addition and reductive elimination, often enabling reactions that are otherwise challenging.

In the context of transition metal catalysis, particularly with palladium and copper complexes, reactions involving aryl halides such as 2-(4-bromo-3-nitrophenyl)acetic acid can proceed via Single Electron Transfer (SET) pathways. The presence of the electron-withdrawing nitro group can facilitate the initial electron transfer to the aryl halide.

A general SET mechanism in a cross-coupling reaction, for example, might be initiated by the transfer of an electron from a low-valent transition metal catalyst, such as Pd(0) or Cu(I), to the bromo-nitrophenyl ring system. This transfer would generate a radical anion intermediate. The stability of this intermediate is enhanced by the presence of the electron-accepting nitro group. Subsequent fragmentation of this radical anion would lead to the cleavage of the carbon-bromine bond, resulting in an aryl radical and a bromide anion. This aryl radical can then participate in the catalytic cycle to form the desired product.

For instance, in a hypothetical palladium-catalyzed cross-coupling reaction, the SET pathway can be depicted as follows:

Electron Transfer: Pd(0)Ln + Ar-Br → [Pd(I)Ln]+ + [Ar-Br]•−

Fragmentation: [Ar-Br]•− → Ar• + Br−

Radical Capture/Recombination: Ar• + [Pd(I)Ln]+ → Ar-Pd(II)Ln

This Ar-Pd(II)Ln intermediate can then proceed through the conventional steps of a cross-coupling cycle. The feasibility of such a SET pathway is highly dependent on the redox potentials of both the catalyst and the aryl halide. The electron-withdrawing nature of the nitro group in this compound makes the molecule a better electron acceptor, thus favoring an SET mechanism over a concerted oxidative addition in some catalytic systems.

A key piece of evidence for the operation of an SET mechanism is the detection or trapping of the proposed radical intermediates. Given their transient nature, direct observation of these radicals is often challenging. Therefore, indirect methods, primarily radical trapping experiments, are employed.

In reactions involving this compound where a radical intermediate is suspected, a radical trap can be introduced into the reaction mixture. A common and effective radical scavenger is 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). If an aryl radical is generated during the reaction, it can be intercepted by TEMPO to form a stable adduct, which can then be identified by analytical techniques such as mass spectrometry or NMR spectroscopy.

The formation of such a trapped product provides compelling evidence for the existence of a radical intermediate and, by extension, supports the operation of an SET pathway. Other radical traps, such as 1,1-diphenylethylene (B42955) or nitrones, can also be utilized. The choice of trap depends on the specific reaction conditions and the expected reactivity of the radical intermediate. The successful trapping of the 2-(4-bromo-3-nitrophenyl)acetyl radical would be a significant finding in elucidating the mechanism of a given transformation.

Discrimination Between Concerted and Stepwise Reaction Mechanisms

In nucleophilic aromatic substitution (SNAr) reactions, a long-standing mechanistic question is whether the reaction proceeds through a discrete, stable intermediate (a stepwise mechanism) or in a single, continuous step (a concerted mechanism). For substrates like this compound, which are activated towards nucleophilic attack by the nitro group, this distinction is particularly relevant.

The classical SNAr mechanism is a stepwise process involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the strongly electron-withdrawing nitro group ortho or para to the leaving group (in this case, the bromo group is para to the acetic acid and meta to the nitro group) is crucial for stabilizing this intermediate.

However, recent studies have shown that many SNAr reactions, previously assumed to be stepwise, may in fact be concerted. The nature of the mechanism is influenced by several factors, including the nature of the leaving group, the nucleophile, and the solvent. For aryl halides with good leaving groups like bromide, and in the presence of strong nucleophiles, the lifetime of the Meisenheimer complex can be so short that it represents a transition state rather than a true intermediate, leading to a concerted pathway.

Computational studies and kinetic isotope effect (KIE) experiments are powerful tools to distinguish between these two pathways. A significant primary KIE for the carbon atom bearing the leaving group would suggest that the C-Br bond is being broken in the rate-determining step, which is consistent with a concerted mechanism. In contrast, a small or absent KIE at this position would be more indicative of a stepwise mechanism where the formation of the Meisenheimer complex is the rate-limiting step. Given the substitution pattern of this compound, where the nitro group is meta to the bromine, the stabilization of a Meisenheimer complex is less effective than if it were in the ortho or para position. This might favor a more concerted-like mechanism in certain SNAr reactions.

Influence of Substituent Effects on Reaction Mechanisms and Rates

The presence of the bromo, nitro, and acetic acid groups on the phenyl ring of this compound exerts a profound influence on its reactivity. Understanding these substituent effects is crucial for predicting reaction outcomes and elucidating mechanisms.

The electronic effects of the substituents can be dissected into inductive and resonance effects.

Inductive Effect: This is the through-bond polarization of sigma (σ) electrons due to differences in electronegativity. Both the bromine and the nitro group are strongly electronegative and therefore exert a significant electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic attack. The carboxylic acid group of the acetic acid moiety is also electron-withdrawing by induction.

Resonance Effect: This involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.

The nitro group is a powerful electron-withdrawing group by resonance (-M or -R effect), particularly when positioned ortho or para to the reaction center. In the case of this compound, the nitro group is meta to the bromine, so its resonance-withdrawing effect on a reaction at the C-Br bond is less pronounced.

The acetic acid group is attached via a methylene (B1212753) (-CH2-) spacer. This "saturation" effect isolates the carboxylic acid's carbonyl π-system from direct resonance interaction with the aromatic ring. Therefore, its electronic influence is primarily inductive.

The Hammett equation is a powerful tool for quantifying the electronic effects of substituents on the rates and equilibria of reactions of aromatic compounds. It takes the form:

log(k/k0) = ρσ

where k is the rate constant for the substituted reactant, k0 is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that reflects the sensitivity of the reaction to substituent effects.

For this compound, we can estimate the combined electronic effect of the 4-bromo and 3-nitro substituents on the reactivity of the acetic acid side chain. The substituent constants (σ) are generally considered to be additive for meta and para substituents.

Interactive Data Table: Hammett Substituent Constants (σ)

| Substituent | Position | σ Value |

| -Br | para | 0.23 |

| -NO2 | meta | 0.71 |

Assuming additivity, the total substituent effect (Σσ) on the phenylacetic acid system would be the sum of the individual σ values:

Σσ = σp-Br + σm-NO2 = 0.23 + 0.71 = 0.94

A Hammett plot for a reaction involving a series of substituted phenylacetic acids, including this compound, would involve plotting log(k/k0) against the corresponding σ values. A linear relationship would indicate that the reaction mechanism is consistent across the series and is primarily influenced by the electronic effects of the substituents. The slope of this line, the reaction constant (ρ), would provide valuable information about the nature of the transition state. For example, a positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting the development of negative charge in the transition state.

Solvent Effects on Reaction Kinetics and Mechanistic Pathways

The choice of solvent can profoundly influence the rate and outcome of chemical reactions by stabilizing or destabilizing reactants, intermediates, and transition states. For reactions involving a polar molecule such as this compound, solvent polarity, proticity, and the ability to form hydrogen bonds are expected to be critical factors.

In the absence of direct experimental data for this compound, we can consider general solvent effects on reactions of substituted phenylacetic acids and related compounds. For instance, in nucleophilic substitution reactions, polar protic solvents might solvate the nucleophile, potentially decreasing its reactivity, while polar aprotic solvents could enhance the rate by solvating the counter-ion of the nucleophile. The solubility of this compound and any reaction partners would also be a key determinant of the reaction environment.

A hypothetical study on a reaction of this compound, such as an esterification or an intramolecular cyclization, would likely reveal significant variations in reaction rates and potentially even changes in the predominant reaction mechanism as the solvent is varied. A systematic investigation would involve a range of solvents with differing properties, as illustrated in the conceptual data table below.

Table 1: Conceptual Framework for Analyzing Solvent Effects on a Hypothetical Reaction of this compound

| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Qualitative Effect on Reaction Rate (Hypothetical) | Potential Mechanistic Influence (Hypothetical) |

| Hexane | 1.9 | Nonpolar | Very Slow / Insoluble | Limited reactivity due to poor solvation of polar intermediates. |

| Toluene (B28343) | 2.4 | Apolar Aprotic | Slow | May favor less polar transition states. |

| Dichloromethane | 9.1 | Polar Aprotic | Moderate | Solvation of charged intermediates could stabilize the transition state. |

| Acetone | 21 | Polar Aprotic | Moderate to Fast | Good solvation for polar species without hydrogen bonding interference. |

| Acetonitrile (B52724) | 37.5 | Polar Aprotic | Fast | Strong stabilization of cationic intermediates. |

| Ethanol | 24.5 | Polar Protic | Moderate | Can act as a nucleophile or participate in hydrogen bonding, affecting the transition state. |

| Water | 80.1 | Polar Protic | Variable | Strong solvation effects; potential for specific acid/base catalysis. |

This table is illustrative and not based on experimental data for this compound.

Transition State Analysis and Energy Landscapes of Key Reactions

The elucidation of a reaction mechanism fundamentally relies on the characterization of its transition states and the corresponding energy landscape. Computational chemistry, employing methods such as Density Functional Theory (DFT) and ab initio calculations, is a powerful tool for mapping these potential energy surfaces. Such studies provide insights into the geometry of transition states, activation energies, and the thermodynamic stability of intermediates and products.

For a molecule like this compound, computational studies could explore various potential reaction pathways. For example, in a potential intramolecular cyclization reaction, theoretical calculations could help to:

Identify the most stable conformations of the starting material.

Locate the transition state structures for different possible cyclization routes.

Calculate the activation energy barriers for each pathway.

Determine the relative energies of any intermediates and the final products.

This information would allow for a detailed understanding of the reaction's feasibility, kinetics, and selectivity. The energy profile for a hypothetical reaction, showing the energy changes along the reaction coordinate, would be a key output of such an analysis.

Table 2: Conceptual Energy Profile Data for a Hypothetical Unimolecular Reaction of this compound

| Species | Relative Energy (kcal/mol) (Hypothetical) | Description |

| Reactant (Ground State) | 0 | The starting this compound molecule. |

| Transition State 1 (TS1) | +25 | The energy maximum on the path to a potential intermediate. |

| Intermediate 1 | +5 | A metastable species formed after crossing TS1. |

| Transition State 2 (TS2) | +15 | The energy barrier for the conversion of the intermediate to the product. |

| Product | -10 | The final, more stable product of the reaction. |

This table represents a conceptual energy landscape and is not derived from actual calculations for this compound.

Computational Chemistry and Theoretical Investigations of 2 4 Bromo 3 Nitrophenyl Acetic Acid

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental tools for elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties, providing a quantitative basis for understanding chemical phenomena.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for geometry optimization, where the goal is to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable conformation. For 2-(4-Bromo-3-nitrophenyl)acetic acid, calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. researchgate.netresearchgate.netmdpi.com

The optimization process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing bromo and nitro groups on the phenyl ring is expected to cause slight distortions in the benzene (B151609) ring from a perfect hexagon and influence the bond lengths and angles within the acetic acid side chain. researchgate.net For instance, the C-Br and C-N bond lengths are defining characteristics of the molecule's structure. These theoretical calculations are essential for establishing the foundational structure from which other properties are derived.

Table 1: Representative Theoretical Geometrical Parameters from DFT Calculations for Substituted Phenyl Compounds Note: This table presents typical values for related structures as specific experimental data for the title compound is not available. The values are illustrative of what would be expected from a DFT/B3LYP calculation.

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Length | C-Br | 1.90 - 1.95 |

| C-N (nitro) | 1.47 - 1.50 | |

| C-C (ring) | 1.38 - 1.41 | |

| C-C (side chain) | 1.50 - 1.54 | |

| C=O (carboxyl) | 1.20 - 1.23 | |

| C-O (carboxyl) | 1.35 - 1.38 |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. numberanalytics.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov The energy of the HOMO is related to the ionization potential and represents the molecule's nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. youtube.comresearchgate.net

For this compound, the strong electron-withdrawing nature of the nitro and bromo groups is predicted to lower the energies of both the HOMO and LUMO orbitals. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for predicting the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity and lower stability. researchgate.netnih.govmdpi.com From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.netresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties and Global Reactivity Descriptors Note: The values are qualitative predictions based on the known effects of the substituents. Specific energy values would require dedicated DFT calculations.

| Parameter | Symbol | Formula | Predicted Value/Effect for this compound |

| HOMO Energy | EHOMO | - | Lowered (more negative) |

| LUMO Energy | ELUMO | - | Lowered (more negative) |

| Energy Gap | ΔE | ELUMO - EHOMO | Relatively Small |

| Ionization Potential | I | -EHOMO | High |

| Electron Affinity | A | -ELUMO | High |

| Chemical Hardness | η | (I - A) / 2 | Moderate to Low |

| Chemical Softness | S | 1 / (2η) | Moderate to High |

| Electrophilicity Index | ω | (μ2) / (2η) | High |

| Chemical Potential | μ | -(I + A) / 2 | Highly Negative |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactive sites. The MEP map is color-coded to indicate different potential regions: red signifies electron-rich areas with a negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates electron-poor areas with a positive potential, prone to nucleophilic attack. researchgate.net Green and yellow represent regions of intermediate potential.

In the MEP map of this compound, the most negative potential (red regions) is expected to be concentrated around the highly electronegative oxygen atoms of the carboxylic acid and nitro groups. chemrxiv.org These sites represent the centers of negative charge and are the most likely points of interaction with electrophiles or hydrogen bond donors. Conversely, the most positive potential (blue region) is anticipated to be located around the acidic hydrogen of the carboxyl group, highlighting its susceptibility to deprotonation by a base. manipal.edu

Acidic Properties and Proton Transfer Phenomena

The acidity of this compound is a defining chemical characteristic, heavily influenced by the substituents on the phenyl ring. Computational methods allow for the precise quantification of acidic strength and the analysis of the factors that stabilize its conjugate base.

Gas-phase acidity is a measure of the intrinsic acidity of a molecule, free from solvent effects. It is typically calculated as the Gibbs free energy or enthalpy change for the deprotonation reaction in the gas phase: HA → H+ + A-. nih.gov Computational studies have shown that for substituted phenylacetic acids, the acidity is primarily governed by the field effect interaction between the charge distribution of the substituted ring and the negative charge of the resultant carboxylate anion. researchgate.net

The presence of two strong electron-withdrawing groups, bromo and nitro, on the phenyl ring of this compound is expected to significantly increase its gas-phase acidity compared to unsubstituted phenylacetic acid. These groups pull electron density away from the acetic acid side chain, polarizing the O-H bond and facilitating the release of the proton. This effect makes the molecule a considerably stronger acid than its unsubstituted counterpart.

The strength of an acid is directly related to the stability of its conjugate base. A more stable anion corresponds to a stronger parent acid. researchgate.net For this compound, deprotonation yields the 2-(4-Bromo-3-nitrophenyl)acetate anion. Computational analysis can be used to explore the mechanisms that stabilize this anion.

Investigation of Hyperconjugation and Through-Space Interactions in Anionic Species

Upon deprotonation, the carboxyl group of this compound forms a carboxylate anion. The stability and reactivity of this anion are governed by a combination of electronic effects, including resonance, hyperconjugation, and through-space interactions. Computational methods, particularly Natural Bond Orbital (NBO) analysis, are instrumental in dissecting these phenomena.

Hyperconjugation involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. In the 2-(4-bromo-3-nitrophenyl)acetate anion, key hyperconjugative interactions would be anticipated between:

The lone pair orbitals (n) of the carboxylate oxygen atoms and the antibonding π* orbitals of the aromatic ring. This interaction helps to delocalize the negative charge over the entire molecule, enhancing stability.

The σ orbitals of the C-H bonds on the methylene (B1212753) bridge and the π* orbitals of the phenyl ring.

Through-space interactions are non-covalent interactions that occur between orbitals that are not directly connected through the bonding framework. In the anionic species of this compound, conformational analysis would be crucial to identify potential through-space effects. Depending on the rotational conformation around the phenyl-CH2 bond, it is plausible that an interaction could occur between the negatively charged carboxylate group and the electron-deficient region of the bromine atom (a σ-hole interaction) or the π-system of the nitro group. These interactions, while weaker than direct conjugation, can significantly influence the molecule's preferred conformation and its interaction with other molecules.

Reaction Pathway Simulations and Transition State Identification Using Computational Methods

Computational chemistry provides the tools to model chemical reactions from start to finish, mapping out the entire potential energy surface. For a molecule like this compound, this can include modeling its synthesis, degradation, or participation in a biochemical process.

The process begins by defining the structures of the reactants and products. Using quantum mechanical methods, these structures are optimized to find their lowest energy geometries (energy minima). The next critical step is to locate the transition state (TS), which is the highest energy point along the lowest energy reaction path. The TS represents the energetic barrier that must be overcome for the reaction to proceed. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are employed to find this first-order saddle point on the potential energy surface.

Once a TS is identified, its validity is confirmed by a frequency calculation; a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. To ensure the identified TS connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC calculation maps the reaction pathway downhill from the TS, confirming it leads to the correct energy minima for the reactants and products, thus validating the entire simulated pathway.

Prediction and Validation of Spectroscopic Data through Computational Modeling

Computational models are highly effective at predicting spectroscopic properties, which can aid in the interpretation of experimental data or even serve as a predictive tool for uncharacterized compounds.

Calculated Vibrational Frequencies (FTIR) and Band Assignments

Theoretical vibrational spectra can be calculated using quantum chemical methods, most commonly Density Functional Theory (DFT) with a basis set such as 6-311++G(d,p). Following geometry optimization of the molecule, a frequency calculation is performed. The resulting vibrational modes are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation. The calculated frequencies and their corresponding atomic motions allow for a detailed assignment of the experimental Fourier-transform infrared (FTIR) spectrum.

Table 1: Representative Calculated Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | ~3500 | Stretching of the hydroxyl bond |

| C-H stretch (aromatic) | Aromatic Ring | ~3100-3000 | Stretching of C-H bonds on the phenyl ring |

| C-H stretch (aliphatic) | Methylene (-CH₂) | ~2950 | Asymmetric and symmetric stretching of C-H bonds |

| C=O stretch | Carboxylic Acid | ~1720 | Stretching of the carbonyl double bond |

| N-O stretch (asymmetric) | Nitro Group (-NO₂) | ~1530 | Asymmetric stretching of the N-O bonds |

| C=C stretch | Aromatic Ring | ~1600-1450 | In-plane stretching of the aromatic ring bonds |

| N-O stretch (symmetric) | Nitro Group (-NO₂) | ~1350 | Symmetric stretching of the N-O bonds |

| C-O stretch | Carboxylic Acid | ~1250 | Stretching of the carbon-oxygen single bond |

| C-N stretch | Aromatic Nitro | ~850 | Stretching of the carbon-nitrogen bond |

| C-Br stretch | Aryl Bromide | ~680 | Stretching of the carbon-bromine bond |

Theoretical NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) chemical shifts can also be accurately predicted using computational methods. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating isotropic magnetic shielding tensors. These calculations are typically performed at the DFT level of theory on the previously optimized molecular geometry. The calculated shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

Table 2: Theoretically Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR Predictions | ||

|---|---|---|

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | ~11.0 - 12.0 | Singlet |

| Aromatic H (ortho to NO₂) | ~8.0 - 8.2 | Doublet |

| Aromatic H (ortho to Br) | ~7.8 - 8.0 | Doublet |

| Aromatic H (meta to both) | ~7.5 - 7.7 | Doublet of Doublets |

| -CH₂- | ~3.8 - 4.0 | Singlet |

| ¹³C NMR Predictions | ||

| Carbon | Predicted Chemical Shift (ppm) | |

| -COOH | ~175 - 178 | |

| C-NO₂ | ~148 - 150 | |

| C-CH₂ | ~138 - 140 | |

| Aromatic CH | ~125 - 135 | |

| C-Br | ~120 - 122 | |

| -CH₂- | ~40 - 42 |

Substituent Effect Analysis on Reactivity and Electronic Properties

These electron-withdrawing groups make the aromatic protons more deshielded (higher chemical shift in NMR) and increase the acidity of the carboxylic acid proton compared to unsubstituted phenylacetic acid. Computational analysis via molecular electrostatic potential (MEP) maps can visualize the electron distribution, highlighting the electron-deficient (blue) areas on the aromatic ring and the electron-rich (red) areas around the carboxyl and nitro oxygens.

Derivation of Quantitative Structure-Activity Relationships (QSAR) for Substituted Arylacetic Acids

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For a class of compounds like substituted arylacetic acids, a QSAR study would aim to predict an activity (e.g., enzyme inhibition, cytotoxicity) based on quantifiable molecular properties called descriptors.

The typical workflow for developing a QSAR model is as follows:

Data Set Collection: A series of substituted arylacetic acid analogs with experimentally measured biological activities is compiled. This set is typically divided into a training set for model development and a test set for external validation. mdpi.com

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These can be categorized as:

Electronic: Hammett constants (σ), dipole moment, partial atomic charges.

Steric: Molar refractivity (MR), van der Waals volume, specific conformational parameters.

Hydrophobic: Partition coefficient (logP).

Topological: Indices that describe molecular branching and connectivity.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build an equation that links a combination of descriptors to the biological activity.

Model Validation: The model's statistical significance and predictive power are rigorously assessed. Internal validation (e.g., cross-validation) and external validation using the test set are performed to ensure the model is robust and not overfitted. mdpi.com

For arylacetic acids, a hypothetical QSAR equation might look like:

log(1/IC₅₀) = β₀ + β₁(logP) - β₂(σ) + β₃(MR)

This equation would suggest that biological activity increases with hydrophobicity (logP) and steric bulk (MR) but decreases with the electron-withdrawing power of the substituents (σ). Such models are invaluable in medicinal chemistry for prioritizing the synthesis of new compounds with potentially enhanced activity. nih.govnih.gov

Synthesis and Applications of Novel Derivatives and Analogues Derived from 2 4 Bromo 3 Nitrophenyl Acetic Acid

Design Principles for Constructing Derivatives with the 2-(4-Bromo-3-nitrophenyl)acetic acid Scaffold

The molecular architecture of this compound offers a robust platform for the design of novel chemical entities based on established structure-activity relationship (SAR) principles. The design of derivatives typically focuses on leveraging the three key functional groups—the carboxylic acid, the nitro group, and the bromine atom—as handles for synthetic elaboration.

Carboxylic Acid Moiety : The acetic acid side chain is a primary point for modification. It can be readily converted into esters, amides, or other functional groups. Amide formation, in particular, is a common strategy to introduce diversity and modulate the pharmacological properties of a molecule. By coupling the acid with a wide range of amines, chemists can explore interactions with specific binding pockets in biological targets and improve properties such as solubility and cell permeability.

Nitro Group : The nitro group is a powerful electron-withdrawing group and a key precursor to an amino group. Its reduction to an aniline (B41778) derivative is a pivotal step in the synthesis of many heterocyclic structures. This transformation opens pathways for intramolecular cyclization reactions to form lactams (such as oxindoles) or for the introduction of new ring systems. The resulting amino group can also be functionalized through acylation, alkylation, or diazotization, further expanding the chemical space.

Bromo Substituent : The bromine atom serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, alkyl, or alkynyl groups at the 4-position of the phenyl ring. This strategy is instrumental in building molecular complexity and in fine-tuning the electronic and steric properties of the scaffold to optimize binding affinity and selectivity for a given biological target.

By systematically modifying these three positions, researchers can generate extensive libraries of compounds. This approach, combining a core scaffold with diverse peripheral groups, is a cornerstone of modern medicinal chemistry for lead discovery and optimization.

Synthesis of Biologically Relevant Analogues and Targeted Compounds

The strategic functionalization of this compound has enabled its use as a key intermediate in the synthesis of several classes of biologically important molecules.

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that have emerged as important targets in oncology. nih.gov Inhibitors of TRK, such as GNF-5837, often feature a complex heterocyclic core. The synthesis of analogues of GNF-5837, which contains a 6-amino-oxindole core, can be envisioned using this compound as a starting material.

A plausible synthetic route involves the initial reduction of the nitro group to an amine, yielding 2-(3-amino-4-bromophenyl)acetic acid. This intermediate can then undergo intramolecular cyclization to form the corresponding 5-bromo-6-amino-oxindole. This oxindole (B195798) scaffold is a crucial building block for elaboration into more complex TRK inhibitors. The presence of the bromine atom provides an additional site for modification via cross-coupling reactions to further explore the structure-activity relationships of these inhibitors.

| Step | Transformation | Key Reagents | Intermediate/Product |

| 1 | Nitro Group Reduction | Fe / NH₄Cl or H₂, Pd/C | 2-(3-amino-4-bromophenyl)acetic acid |

| 2 | Intramolecular Cyclization | Heat or acid/base catalysis | 5-Bromo-6-amino-1,3-dihydro-2H-indol-2-one (5-Bromo-6-amino-oxindole) |

| 3 | Further Elaboration | Various | GNF-5837 Analogues |

The atypical antipsychotic drug Ziprasidone is a potent agent used for the treatment of schizophrenia. newdrugapprovals.org A key structural component of Ziprasidone is the 6-chlorooxindole (B1630528) moiety. The synthesis of this crucial intermediate is well-established and often starts from 4-chloro-2-nitrophenylacetic acid, an analogue of this compound. google.comguidechem.com

The established industrial synthesis involves the reductive cyclization of 4-chloro-2-nitrophenylacetic acid. guidechem.com In this process, the nitro group is reduced to an amine, which spontaneously cyclizes via intramolecular amidation to form the oxindole ring system. This demonstrates the utility of nitrophenylacetic acids as precursors to the oxindole core of Ziprasidone. A similar synthetic strategy using this compound would be expected to yield a bromo-substituted oxindole, which could be a valuable intermediate for synthesizing novel Ziprasidone analogues.

Table 2: Synthesis of 6-Chlorooxindole from a Phenylacetic Acid Precursor

| Starting Material | Reaction | Product |

|---|

Pyrrolo[1,2-a]quinolines are a class of nitrogen-containing polycyclic compounds with interesting biological activities. researchgate.net A straightforward, three-step synthesis of this scaffold has been developed starting from 2-nitrophenylacetic acid derivatives. This methodology can be directly applied to this compound to generate novel substituted pyrrolo[1,2-a]quinolines.

The synthetic sequence begins with the catalytic hydrogenation of the nitro group to form the corresponding amine. The resulting 2-(3-amino-4-bromophenyl)acetic acid is then subjected to a Clauson-Kaas pyrrole (B145914) synthesis by reacting it with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst. The final step involves an intramolecular Friedel-Crafts-type acylation, typically promoted by heating in acetic anhydride, to construct the third ring and afford the target 7-bromo-pyrrolo[1,2-a]quinolin-4-yl acetate. nih.gov

Table 3: Synthetic Pathway to Pyrrolo[1,2-a]quinoline Derivatives

| Step | Description | Reagents | Product |

|---|---|---|---|

| 1 | Reduction of Nitro Group | H₂, Pd/C | 2-(3-amino-4-bromophenyl)acetic acid |

| 2 | Pyrrole Ring Formation (Clauson-Kaas Reaction) | 2,5-Dimethoxytetrahydrofuran, acid | 2-(4-bromo-3-(1H-pyrrol-1-yl)phenyl)acetic acid |

The formation of an oxindole (a bicyclic lactam) is one of the most direct and common applications of 2-nitrophenylacetic acid derivatives. The synthesis relies on a reductive cyclization reaction. When this compound is treated with a reducing agent, such as iron powder in acetic acid or through catalytic hydrogenation, the nitro group is converted to an amino group.

The resulting 2-(3-amino-4-bromophenyl)acetic acid intermediate is primed for intramolecular cyclization. Under the reaction conditions, the newly formed amino group acts as a nucleophile, attacking the carboxylic acid moiety (or its activated form) to eliminate water and form the five-membered lactam ring. This reaction provides a direct route to 6-bromooxindole, a valuable synthetic intermediate for further chemical exploration.

| Precursor | Reaction Condition | Product |

| This compound | Reduction (e.g., Fe, Acetic Acid) followed by intramolecular cyclization | 6-Bromooxindole |

Pyridazinone derivatives are known to possess a wide range of pharmacological activities. nih.gov Research has shown that phenylacetic acids with activated methylene (B1212753) groups can be used to construct the pyridazinone ring. Specifically, nitrophenylacetic acids can react with 3-oxo-2-arylhydrazonopropanals in acetic anhydride. nih.govresearchgate.net The reaction proceeds through an initial condensation followed by cyclization to yield highly substituted pyridazin-3(2H)-one derivatives. Applying this method to this compound would allow for the synthesis of novel pyridazinones bearing the 4-bromo-3-nitrophenyl substituent, which could be screened for biological activity.

Furthermore, the most fundamental application of the carboxylic acid group in this compound is the formation of amides. Standard peptide coupling reagents (e.g., DCC, EDC, HATU) can be used to efficiently couple the acid with a vast library of primary and secondary amines. This straightforward derivatization allows for the rapid generation of a multitude of bioactive amide compounds, which can be used in high-throughput screening to identify new lead compounds for various therapeutic targets.

Strategies for Heterocyclic Compound Formation Utilizing the Compound

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. The strategic placement of the nitro group ortho to the acetic acid side chain enables specific cyclization reactions. The presence of the bromine atom also offers a site for further functionalization, for instance, through cross-coupling reactions, allowing for the generation of a diverse library of complex molecules. The primary approach for forming heterocyclic structures from this scaffold involves the chemical manipulation of both the nitro and the carboxylic acid functionalities.

A principal strategy for synthesizing nitrogen-containing heterocycles from o-nitrophenylacetic acids, such as this compound, is through reductive cyclization. wikipedia.org This process involves the reduction of the nitro group to an amino group (-NH2), which can then react intramolecularly with the acetic acid moiety or its derivatives.

The complete reduction of the nitro group, typically using reducing agents like catalytic hydrogenation (H2/Pd-C) or metals in acidic media (e.g., Fe/HCl, SnCl2/HCl), yields the corresponding o-aminophenylacetic acid. This intermediate can spontaneously cyclize, or be induced to cyclize, to form a lactam (a cyclic amide). wikipedia.org In the case of this compound, this would lead to the formation of a substituted oxindole derivative, a core structure found in many biologically active compounds.

Partial reductive cyclization using milder reducing agents can lead to the formation of cyclic hydroxamic acids. wikipedia.org These reactions are crucial in the synthesis of various biologically significant molecules. The general scheme for the reductive cyclization is a powerful tool for building fused heterocyclic systems. For example, derivatives of the related compound (4-bromo-2-nitrophenyl)malonate have been used in base-mediated nitrophenyl reductive cyclization to synthesize complex structures like hexahydro-2,6-methano-1-benzazocines. nih.govacs.org

The Fischer indole (B1671886) synthesis represents another classical method for forming nitrogen-containing heterocycles, specifically indoles. This method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. While not a direct cyclization of this compound itself, derivatives of this compound can be converted into the necessary precursors for such reactions. google.com

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are a key strategy for building complex polycyclic systems from substrates related to this compound. While the parent acid itself may not be the direct participant in cycloaddition reactions, its derivatives, particularly those with activated double bonds, are excellent substrates.

For instance, a derivative such as methyl 2-(4-bromo-2-nitrophenyl)acrylate can be synthesized from the corresponding malonate. nih.govacs.org This acrylate, which contains a Michael acceptor, can readily participate in Diels-Alder reactions. When reacted with a diene like 2-trimethylsiloxy-1,3-butadiene, it undergoes a [4+2] cycloaddition to form a new six-membered ring fused to the phenyl ring. acs.org This annulation step is then typically followed by hydrolysis and subsequent reductive cyclization of the nitro group to complete the synthesis of a complex heterocyclic framework. acs.org This combination of annulation and cyclization provides a powerful pathway to polycyclic alkaloids and other intricate molecular architectures.

Functionalization and Derivatization of the Acetic Acid Moiety

The acetic acid moiety (-CH2COOH) of this compound is a versatile functional group that can be readily modified to facilitate further synthetic transformations. Standard carboxylic acid chemistry can be applied to generate a range of derivatives.

Esterification : The carboxylic acid can be converted into an ester by reacting it with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. For example, derivatives of 2-nitrophenylacetic acid have been protected by forming an ester with menthol, using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCl) and hydroxybenzotriazole (B1436442) (HOBt). wikipedia.org This transformation is often necessary to prevent the acidic proton from interfering with subsequent reaction steps or to improve solubility.